molecular formula C16H20N4OS B13349560 N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide

Cat. No.: B13349560
M. Wt: 316.4 g/mol
InChI Key: LGDWOUUXGKVPJE-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide is a synthetic benzimidazole-thioacetamide derivative characterized by:

  • A 5-methyl-substituted benzimidazole core, which enhances metabolic stability and hydrophobic interactions in biological systems.
  • A thioether linkage connecting the benzimidazole to an acetamide group, a motif known to improve binding affinity in enzyme inhibition studies .
  • A tertiary butyl group substituted with a cyano (-CN) at the N-position of the acetamide, which introduces steric bulk and electronic effects that may influence solubility and target engagement .

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H20N4OS/c1-10(2)16(4,9-17)20-14(21)8-22-15-18-12-6-5-11(3)7-13(12)19-15/h5-7,10H,8H2,1-4H3,(H,18,19)(H,20,21)

InChI Key

LGDWOUUXGKVPJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated imidazoles, nitroimidazoles.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and cyano group. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Structural features of analogous benzimidazole-thioacetamide derivatives

Compound Name Benzimidazole Substituent Acetamide N-Substituent Key Functional Groups Reference
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide (Target) 5-methyl 2-cyano-3-methylbutan-2-yl Thioether, cyano -
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenethylacetamide 5-methyl Phenethyl Thioether, aromatic
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide None 3-chloro-4-fluorophenyl Thioether, halogenated aryl
N-(4-Acetylphenyl)-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}acetamide (4a) None 4-acetylphenyl Sulfur-methyl linker, ketone
N-(4-(3-(1H-Indol-3-yl)acryloyl)phenyl)-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetamide 5-methoxy Indole-acryloylphenyl Methoxy, acryloyl

Key Observations :

  • 5-Methyl substitution on the benzimidazole is shared with compound , which may improve lipophilicity and membrane permeability compared to unsubstituted derivatives .

Key Observations :

  • The target compound likely requires K₂CO₃-mediated coupling in acetone (common for benzimidazole-thioacetamides) , similar to compound .
  • Halogenated aryl substituents (e.g., in ) are synthesized via direct amidation, whereas bulky groups like cyano-tertiary butyl may necessitate optimized reaction conditions.

Table 3: Reported bioactivities of analogous compounds

Compound Bioactivity (Test System) IC₅₀/EC₅₀/Inhibition Zone Reference
N-(4-(3-(1H-Indol-3-yl)acryloyl)phenyl)-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetamide Antibacterial (E. coli MTCC-723) 12.5 µg/mL
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide Anticancer (MCF-7 breast cancer cells) IC₅₀ = 8.3 µM
N-(4-Acetylphenyl)-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}acetamide (4a) Antimicrobial (S. aureus, E. coli) MIC = 16–32 µg/mL
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenethylacetamide Not reported; predicted anticonvulsant/antimicrobial N/A

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, fluoro in ) enhance anticancer activity, while methoxy or methyl groups (e.g., in ) correlate with antibacterial effects.
  • The target compound’s cyano group may confer dual activity, as cyano derivatives are known to inhibit both microbial growth and cancer cell proliferation .

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃OS
  • Molecular Weight : 329.46 g/mol

Structural Features

The compound features a cyano group, a benzimidazole moiety, and an acetamide structure, which are known to contribute to its biological activity. The presence of sulfur in the thioacetamide group may enhance its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of related benzimidazole compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited IC50 values as low as 0.85 μM against NCI-H358 cells, demonstrating strong antitumor activity .

CompoundCell LineIC50 (μM)
5A5496.75 ± 0.19
6HCC8275.13 ± 0.97
8NCI-H3584.01 ± 0.95

These findings suggest that modifications to the benzimidazole structure can significantly enhance cytotoxicity.

Antimicrobial Activity

In addition to its antitumor properties, compounds with similar structures have been investigated for their antimicrobial activity. Research indicates that certain derivatives possess efficacy against bacterial strains, making them potential candidates for antibiotic development .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation.
  • Receptor Modulation : It could bind to receptors involved in cell signaling pathways, altering cellular responses.

Safety and Toxicity

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary studies suggest that while it exhibits cytotoxic effects on cancer cells, it also affects normal lung fibroblast cells (MRC-5), indicating a need for further optimization to reduce potential toxicity .

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